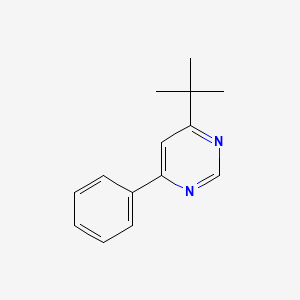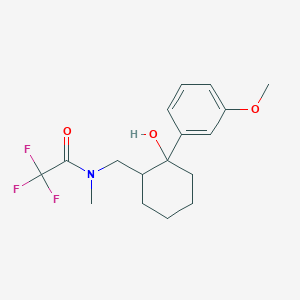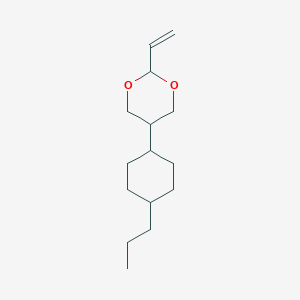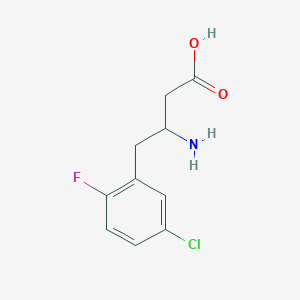
4-Tert-butyl-6-phenyl-pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-6-phenyl-pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with tert-butyl and phenyl groups. Pyrimidines are known for their diverse biological activities and are found in many natural and synthetic compounds. The tert-butyl and phenyl substitutions on the pyrimidine ring can significantly influence the compound’s chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-6-phenyl-pyrimidine can be achieved through various methods. One common approach involves the reaction of tert-butyl methyl ketone with tert-butyronitrile in the presence of a base . Another method includes the use of multicomponent reactions involving aldehydes, guanidine, and tert-butyl isocyanide . These reactions typically occur under mild conditions and can be catalyzed by bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butyl-6-phenyl-pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can lead to various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-6-phenyl-pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-6-phenyl-pyrimidine involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to various biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and oxidative stress . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tri-tert-butylpyrimidine: A similar compound with three tert-butyl groups on the pyrimidine ring.
4-(4-tert-butylphenyl)-2-oxo-6-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile: A related compound with a similar structural motif.
Uniqueness
4-Tert-butyl-6-phenyl-pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both tert-butyl and phenyl groups can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H16N2 |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
4-tert-butyl-6-phenylpyrimidine |
InChI |
InChI=1S/C14H16N2/c1-14(2,3)13-9-12(15-10-16-13)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI-Schlüssel |
AWDDRRUVZGAKAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC=NC(=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one](/img/structure/B12288815.png)
![1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione](/img/structure/B12288818.png)



![N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide](/img/structure/B12288843.png)
![N-(2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl)formamide](/img/structure/B12288846.png)


![[6,7-diacetyloxy-2-[[7-[[6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-hydroxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B12288857.png)

